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molecular formula C8H12O2 B8322950 1-tetrahydro-4H-pyran-4-ylideneacetone

1-tetrahydro-4H-pyran-4-ylideneacetone

Cat. No. B8322950
M. Wt: 140.18 g/mol
InChI Key: SCUVHRLVYMCGDU-UHFFFAOYSA-N
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Patent
US07943636B2

Procedure details

A solution of potassium hydroxide (4.66 g, 83.1 mmol) in ethanol (181 mL) and water (45 mL) was cooled to approximately 0° C. Tetrahydro-4H-pyran-4-one (7.56 g, 75.5 mmol) and diethyl (2-oxopropyl)phosphonate (16.1 g, 83.1 mmol) were sequentially added. The reaction was allowed to warm to room temperature and stirred for five hours. The reaction mixture was washed with brine and the organic layer was separated. The aqueous layer was extracted three times with tert-butyl methyl ether. The combined organic fractions were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was dissolved in a mixture of 20% ethyl acetate in hexane and chloroform, dried again over magnesium sulfate, filtered, concentrated under reduced pressure, and purified by automated flash chromatography (eluting with 35% to 45% ethyl acetate in hexane). The resulting colorless oil was dried under a stream of nitrogen to provide 8.03 g of 1-tetrahydro-4H-pyran-4-ylideneacetone.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
181 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Quantity
16.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[O:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1.[O:10]=[C:11]([CH3:21])[CH2:12]P(=O)(OCC)OCC>C(O)C.O>[O:3]1[CH2:8][CH2:7][C:6](=[CH:12][C:11]([CH3:21])=[O:10])[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.66 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
181 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.56 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
16.1 g
Type
reactant
Smiles
O=C(CP(OCC)(OCC)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with brine
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with tert-butyl methyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of 20% ethyl acetate in hexane and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried again over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by automated flash chromatography (eluting with 35% to 45% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
The resulting colorless oil was dried under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1CCC(CC1)=CC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.03 g
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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